molecular formula C11H19Cl2N3 B1430257 3-Methyl-1-(pyridin-3-ylmethyl)piperazine dihydrochloride CAS No. 1803571-65-4

3-Methyl-1-(pyridin-3-ylmethyl)piperazine dihydrochloride

Cat. No.: B1430257
CAS No.: 1803571-65-4
M. Wt: 264.19 g/mol
InChI Key: KYOZDNBEMPJAMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-Methyl-1-(pyridin-3-ylmethyl)piperazine dihydrochloride”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17N3.2ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;/h2-5,10,12H,6-9H2,1H3;2*1H . This code provides a unique identifier for the molecule’s structure.


Chemical Reactions Analysis

The presence of a reactive amine group on the piperazine ring makes “this compound” a potential synthetic intermediate for the design of more complex molecules with desired biological properties. By further functionalizing the molecule, researchers could create compounds targeting specific receptors or enzymes.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 84 °C and a density of 1.073 . It is a liquid at room temperature and should be stored at 2-8°C .

Mechanism of Action

While the specific mechanism of action for “3-Methyl-1-(pyridin-3-ylmethyl)piperazine dihydrochloride” is not mentioned in the search results, piperazine derivatives are known to show a wide range of biological and pharmaceutical activity . For instance, piperazine is a GABA receptor agonist .

Safety and Hazards

“3-Methyl-1-(pyridin-3-ylmethyl)piperazine dihydrochloride” is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. Therefore, it is recommended to use personal protective equipment and handle the compound in a well-ventilated area .

Properties

IUPAC Name

3-methyl-1-(pyridin-3-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-10-8-14(6-5-13-10)9-11-3-2-4-12-7-11;;/h2-4,7,10,13H,5-6,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOZDNBEMPJAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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